molecular formula C18H19ClN2O5 B3977476 4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B3977476
M. Wt: 378.8 g/mol
InChI Key: JMHWYKDLYNNODN-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound that belongs to the class of phenoxybutanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated phenoxy intermediate with butanoyl chloride in the presence of a base to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The presence of the nitro and chlorinated phenoxy groups may contribute to its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)butanamide: Lacks the nitro group, which may result in different chemical properties and applications.

    4-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)butanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5/c1-12-10-13(19)5-8-17(12)26-9-3-4-18(22)20-15-7-6-14(25-2)11-16(15)21(23)24/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHWYKDLYNNODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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